

Biological activity of 3,5,6-Trichloropicolinic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3,5,6-Trichloropicolinic acid*

Cat. No.: *B133052*

[Get Quote](#)

An In-depth Technical Guide to the Biological Activity of **3,5,6-Trichloropicolinic Acid**

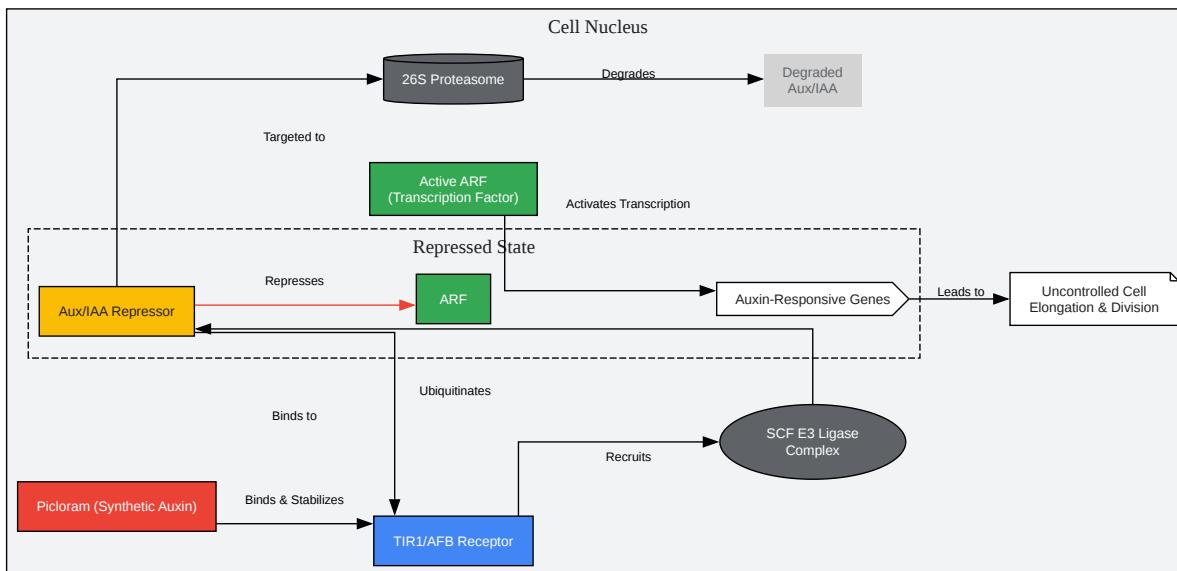
Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3,5,6-Trichloropicolinic acid**, commonly known as picloram. As a potent systemic herbicide, its unique mode of action and environmental behavior warrant detailed examination for researchers, toxicologists, and professionals in drug and pesticide development. This document delves into its core mechanism, biological impacts, toxicological profile, and the analytical methodologies essential for its study.

Introduction to 3,5,6-Trichloropicolinic Acid (Picloram)

3,5,6-Trichloropicolinic acid, or picloram, is a chlorinated derivative of picolinic acid, placing it in the pyridine family of herbicides.^[1] First commercialized in 1963 by the Dow Chemical Company, it has become a critical tool for the management of invasive, deep-rooted perennial broadleaf weeds and woody plants.^[2] Its primary applications are in non-crop settings such as rangelands, pastures, forests, and rights-of-way.^{[2][3]}

Picloram is recognized for its systemic action; it is readily absorbed by the leaves, stems, and roots and subsequently translocated throughout the plant's vascular system, accumulating in the growing points.^{[1][3][4][5][6]} This systemic mobility ensures the entire plant is affected, leading to high efficacy and preventing regrowth.^[3] The compound functions as a synthetic


auxin, a persistent mimic of the natural plant growth hormone indole-3-acetic acid (IAA), which leads to catastrophic, uncontrolled growth in susceptible species.[2][3][5][7]

Core Mechanism of Action: Synthetic Auxin Mimicry

The herbicidal activity of picloram is a direct result of its ability to function as a powerful and persistent substitute for the natural plant hormone auxin.[8] While at low concentrations, synthetic auxins can stimulate growth, the high doses used for herbicidal purposes overwhelm the plant's homeostatic mechanisms, leading to phytotoxicity.[8]

The molecular cascade initiated by picloram involves the following key steps:

- **Receptor Binding:** Picloram binds to the auxin co-receptor complex, which consists of a Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[7] The presence of picloram stabilizes this interaction.
- **Targeting for Degradation:** This stabilized complex targets the Aux/IAA repressor for ubiquitination, marking it for degradation by the 26S proteasome.[7]
- **Gene Activation:** The degradation of the Aux/IAA protein relieves the repression of Auxin Response Factors (ARFs).[7] These ARFs are transcription factors that then bind to auxin-responsive elements in the promoters of specific genes, activating their transcription.
- **Uncontrolled Growth:** The activation of these genes leads to a surge in processes like cell elongation, division, and differentiation.[7] This growth is rapid, uncontrolled, and disorganized, disrupting the plant's normal development, interfering with protein synthesis, and ultimately causing the plant to die from a lack of nutrients and structural failure.[3][9]

[Click to download full resolution via product page](#)

Caption: Picloram-induced auxin signaling pathway leading to phytotoxicity.

Efficacy and Spectrum of Activity

Picloram is renowned for its effectiveness against a wide spectrum of difficult-to-control species, particularly perennial broadleaf weeds and woody plants.^{[4][5]} A key characteristic is its selectivity; most grass species exhibit a high degree of resistance, making it suitable for use in rangelands and pastures.^[1] This selectivity is attributed to differences in translocation, metabolism, and auxin receptor sensitivity between monocots and dicots.

The systemic nature of picloram is crucial to its efficacy. Once absorbed, it is transported throughout the plant, ensuring that it reaches the critical meristematic tissues in both shoots and roots.^[4] This comprehensive distribution results in the complete death of the target plant and prevents regrowth from root systems, a common issue with contact herbicides.^[3] Furthermore, picloram exhibits significant soil persistence, with a residual effect that can last for several months, providing long-term weed control.^{[4][5]} However, this same persistence necessitates careful management to avoid damage to subsequent sensitive crops.

Toxicological Profile and Environmental Fate

While highly effective as a herbicide, a thorough understanding of picloram's toxicological and environmental properties is essential for its safe application.

Mammalian and Human Health

Picloram exhibits low acute toxicity in mammals.^[10] Studies on human volunteers showed that after oral administration, picloram is rapidly absorbed and just as rapidly excreted, almost entirely as the unchanged parent chemical in the urine.^[10] The biological half-life in humans is approximately 27 hours, indicating a low potential for accumulation.^[10] Dermal absorption is minimal.^[10]

Chronic exposure studies in animals have noted effects on the liver and kidneys at high doses.^{[11][12]} The U.S. Environmental Protection Agency (EPA) has classified picloram as a Group E carcinogen, indicating "evidence of non-carcinogenicity for humans".^{[2][11]}

Toxicology Data Summary for Picloram

Metric	Value and Species
Acute Oral LD50	>3,500 mg/kg (Rat)[13]
Acute Dermal LD50	>2,000 mg/kg (Rabbit)[13]
Acute Inhalation LC50	>0.35 mg/L (Rat)[13]
Eye Irritation	Moderate (Rabbit)[13]
Dermal Irritation	Mild (Rabbit)[13]
Subchronic NOEL (6-month)	7 mg/kg (Dog)[13]
Carcinogenicity Classification	Group E (Evidence of non-carcinogenicity for humans)[2][11]

Environmental Fate and Ecotoxicology

The environmental characteristics of picloram are defined by its persistence and mobility.

- **Soil Behavior:** Picloram is known for its persistence in soil, which contributes to its long-lasting herbicidal effect.[2][4] It does not adhere strongly to soil particles, making it mobile and prone to leaching, particularly in soils with low organic matter.[1][13] This mobility creates a potential risk for groundwater contamination, a primary reason for its "restricted use" designation by the EPA.[2][11]
- **Degradation:** The primary route of degradation in soil and water is microbial action.[1] Photodegradation can also contribute to its breakdown in aqueous solutions.[14]
- **Aquatic Toxicity:** Picloram is considered moderately toxic to fish and slightly toxic to aquatic invertebrates.[11] Chronic studies have shown that low concentrations can impact the growth and survival of trout larvae.[13] It has a very low tendency to bioaccumulate in aquatic life.[1]

Standardized Experimental Protocols

To assess the biological activity and environmental concentration of picloram, standardized and validated protocols are crucial.

Protocol: Root Growth Inhibition Assay for Herbicidal Potency

This bioassay provides a quantitative measure of picloram's herbicidal effect on a model plant species like *Arabidopsis thaliana*.

Objective: To determine the half-maximal inhibitory concentration (IC50) of picloram on seedling root growth.

Methodology:

- **Media Preparation:** Prepare Murashige and Skoog (MS) agar plates containing a range of picloram concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 nM). A stock solution of picloram is typically dissolved in DMSO and then diluted into the media.
- **Seed Sterilization & Plating:** Surface-sterilize *A. thaliana* seeds (e.g., with 70% ethanol followed by a bleach solution) and rinse with sterile water. Aseptically place seeds in a line on the surface of the prepared agar plates.
- **Incubation:** Seal the plates and stratify at 4°C for 2-3 days to synchronize germination. Transfer plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface. Incubate under controlled light and temperature (e.g., 16h light/8h dark cycle at 22°C).
- **Data Collection:** After a set period (e.g., 7-10 days), scan the plates to create high-resolution images.
- **Analysis:** Use image analysis software (e.g., ImageJ) to measure the primary root length of each seedling. Calculate the average root length for each concentration. Normalize the data to the control (0 nM picloram) and plot the percent inhibition against the log of picloram concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Caption: Workflow for a plant seedling root growth inhibition assay.

Protocol: Quantification of Picloram in Water by LC-MS/MS

This analytical method provides sensitive and selective quantification of picloram residues in environmental water samples.

Objective: To accurately measure the concentration of picloram in water samples.

Methodology:

- Sample Preparation: Collect a water sample (e.g., 100 mL). Acidify the sample (e.g., to pH 2-3) to ensure picloram is in its protonated form. Add an internal standard (e.g., isotopically labeled picloram) to correct for matrix effects and recovery.
- Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent). Pass the acidified water sample through the cartridge. Picloram will be retained on the sorbent.
- Wash and Elute: Wash the cartridge with acidified water to remove interferences. Elute the picloram with a suitable organic solvent (e.g., methanol or acetonitrile).
- Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of mobile phase.
- LC-MS/MS Analysis: Inject the reconstituted sample into a Liquid Chromatography-Tandem Mass Spectrometry system.
 - LC Separation: Use a C18 reversed-phase column with a gradient elution (e.g., water and acetonitrile with formic acid) to separate picloram from other components.
 - MS/MS Detection: Use an electrospray ionization (ESI) source in negative ion mode. Monitor specific precursor-to-product ion transitions for picloram (and its internal standard) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
- Quantification: Create a calibration curve using standards of known concentrations. Quantify the picloram in the sample by comparing its peak area ratio (analyte/internal standard) to the calibration curve.

Caption: Analytical workflow for picloram detection in water.

Conclusion

3,5,6-Trichloropicolinic acid is a highly effective systemic herbicide that operates by mimicking the natural plant hormone auxin, leading to uncontrolled growth and death in susceptible broadleaf and woody plants.^{[2][4][5]} Its utility in land management is balanced by its significant environmental persistence and mobility in soil, which pose a risk to non-target plants and groundwater.^{[1][2][11]} Toxicological data indicate low acute risk to mammals, but its environmental properties have led to its classification as a restricted-use pesticide.^{[2][10]} The continued responsible use of picloram requires adherence to strict application guidelines and ongoing monitoring, utilizing sensitive analytical methods like LC-MS/MS to ensure environmental concentrations remain within safe limits. Future research may focus on developing formulations with reduced mobility or exploring synergistic combinations to lower application rates while maintaining efficacy.

References

- Expert Insight: How Picloram Stands Out Among Herbicides. (2025). Bush Chemicals.
- Picloram - Active Ingredient Page. Chemical Warehouse.
- Picloram Herbicide. Solutions Pest & Lawn.
- Picloram. Grokypedia.
- Picloram. Wikipedia.
- Application Notes and Protocols: 3,5,6-trichloro-4-hydroxypicolinic acid (Picloram) as a Synthetic Auxin. (2025). Benchchem.
- Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2. passel.
- Pesticide Fact Sheet Number 481: Picloram. (1988). EPA.
- Picloram ChemicalW
- Bioassay of Picloram for Possible Carcinogenicity. (1978).
- Picloram - NIOSH Pocket Guide to Chemical Hazards. CDC.
- Biologic Mechanisms.
- Plant Growth Regulators - Auxins - Picloram. Clinisciences.
- Acute and chronic toxicity of technical picloram (4-amino-**3,5,6-trichloropicolinic acid**) to *Daphnia magna* Straus. (1985). PubMed.
- A Review of the Aquatic Environmental Fate of Triclopyr and its Major Metabolites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Picloram - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. solutionsstores.com [solutionsstores.com]
- 4. bushchemicals.com [bushchemicals.com]
- 5. chemicalwarehouse.com [chemicalwarehouse.com]
- 6. Plant Growth Regulators - Auxins - Picloram Clinisciences [clinisciences.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
- 9. Abstract for TR-23 [ntp.niehs.nih.gov]
- 10. nationalacademies.org [nationalacademies.org]
- 11. beyondpesticides.org [beyondpesticides.org]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Picloram [cdc.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. apms.org [apms.org]
- To cite this document: BenchChem. [Biological activity of 3,5,6-Trichloropicolinic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133052#biological-activity-of-3-5-6-trichloropicolinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com